4-nitrobenzyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate
Overview
Description
4-nitrobenzyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate is a useful research compound. Its molecular formula is C22H18N2O6 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.11648630 g/mol and the complexity rating of the compound is 710. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Crystal and Molecular Structure
Research on compounds similar to 4-nitrobenzyl 3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)benzoate has been conducted to understand their crystal and molecular structures. For example, the structure of a mesogenic compound with a large lateral benzene ring-containing substituent was determined, providing insights into the molecular arrangement and orientation in crystalline states (Hoffmann et al., 1996).
Protective Group for Hydroxyl Functions
The 4-nitrobenzyl group, a key component of the compound , has been utilized for protecting hydroxyl functions in chemical syntheses. Its selective removal in the presence of other benzyl-type protecting groups has been demonstrated, showing its versatility and utility in synthetic chemistry (Kukase et al., 1990).
Synthesis of Substituted Benzazepines
The reduction of nitro groups in related compounds has facilitated the synthesis of substituted 1H- and 3H-1-benzazepines, indicating the compound's role in synthetic pathways for complex organic molecules (Singh & Batra, 2007).
Inhibition of Nucleoside Transport
4-Nitrobenzylthioinosine, closely related to the compound , has been studied for its role in inhibiting nucleoside transport. Such studies highlight the potential of 4-nitrobenzyl derivatives in modulating biological processes, which could have implications in medical research (Tromp et al., 2004).
Enzymatic Reduction in Biological Tissues
Studies on the enzymatic reduction of related nitro compounds in mammalian, avian, and piscine tissues provide insights into biochemical pathways and potential applications in toxicology and pharmacology (Hitchcock & Murphy, 1967).
Photocatalytic Oxidation
Research on the photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, on titanium dioxide under visible light irradiation, demonstrates the compound's relevance in photocatalysis and potential applications in environmental and materials science (Higashimoto et al., 2009).
Properties
IUPAC Name |
(4-nitrophenyl)methyl 3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O6/c25-20-18-6-1-2-7-19(18)21(26)23(20)17-5-3-4-15(12-17)22(27)30-13-14-8-10-16(11-9-14)24(28)29/h1-5,8-12,18-19H,6-7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHAIIFKULHAYLW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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